molecular formula C13H9Cl2NO2 B072603 4',5-Dichlorosalicylanilide CAS No. 1147-98-4

4',5-Dichlorosalicylanilide

Cat. No. B072603
CAS RN: 1147-98-4
M. Wt: 282.12 g/mol
InChI Key: PVWWOFBIYKSBEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4',5-Dichlorosalicylanilide has been explored through different chemical reactions, focusing on creating derivatives with potential antimicrobial and antifungal activities. One notable study involves the synthesis of a series of 5-chloro-3'-nitro-4'-substituted salicylanilides, showing the versatility of this compound's chemical structure in generating bioactive molecules (Singh et al., 1977).

Molecular Structure Analysis

Research on the molecular structure of compounds akin to 4',5-Dichlorosalicylanilide, such as the study of crystal structures of proton-transfer complexes with salicylate derivatives, provides insights into the intermolecular interactions and bonding configurations that govern their stability and reactivity (Suresh et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of 4',5-Dichlorosalicylanilide derivatives has been demonstrated in various studies, including the formation of chloroform and chlorinated organics through free-chlorine-mediated oxidation of triclosan, a related compound. This highlights the potential environmental impact and the chemical behavior of these compounds under oxidative conditions (Rule et al., 2005).

Physical Properties Analysis

The photoreactivity of compounds like 3,3',4',5-tetrachlorosalicylanilide, which shares structural similarities with 4',5-Dichlorosalicylanilide, has been analyzed in the context of protein binding and photoallergy, shedding light on the physical properties that contribute to their biological effects (Kochevar & Harber, 1977).

Chemical Properties Analysis

The interaction of 4',5-Dichlorosalicylanilide derivatives with DNA and their in vitro biological screenings have been explored, indicating the compound's potential as an antitumor agent and its ability to interact with genetic material, further highlighting its chemical properties and potential pharmaceutical applications (Sirajuddin et al., 2015).

Scientific Research Applications

Environmental Contamination and Treatment

  • Chloroform and Chlorinated Organics Formation : Research into antimicrobial agents like triclosan, which shares structural similarity with 4',5-Dichlorosalicylanilide, has revealed that such compounds can react with free chlorine in water treatment conditions to form chloroform and other chlorinated organics. This indicates the relevance of 4',5-Dichlorosalicylanilide in studies related to the formation of disinfection byproducts during water treatment processes (Rule et al., 2005).

  • Metabolic Uncoupling in Sludge Reduction : The use of metabolic uncouplers like 3,3',4',5-tetrachlorosalicylanilide (a compound closely related to 4',5-Dichlorosalicylanilide) in activated sludge cultures to limit excess sludge production has been studied. These compounds effectively reduce sludge growth rates by enhancing microbial activities and increasing the percentage of active bacteria, without adversely affecting substrate removal efficiency. This application is significant in wastewater treatment to manage sludge production efficiently (Chen et al., 2002).

  • Impact on Thyroid Hormones : Although directly related to triclosan, a compound structurally similar to 4',5-Dichlorosalicylanilide, studies have shown that these types of compounds can disrupt thyroid hormone homeostasis in animals. This area of research highlights the potential endocrine-disrupting effects of chlorinated phenolic compounds, suggesting a need for further investigation into similar compounds including 4',5-Dichlorosalicylanilide for their impact on health and environment (Crofton et al., 2007).

Analytical Chemistry

  • Detection in Environmental Samples : Analytical methods have been developed for the detection and quantification of halogenated salicylanilides, including compounds similar to 4',5-Dichlorosalicylanilide, in cosmetics and possibly environmental samples. These methods, such as solid-phase extraction coupled with high-performance liquid chromatography, are crucial for monitoring the presence and concentration of such compounds in various matrices, indicating the importance of 4',5-Dichlorosalicylanilide in environmental monitoring and safety assessments (Li et al., 2016).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4’,5-Dichlorosalicylanilide . It’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWWOFBIYKSBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862564
Record name 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5-Dichlorosalicylanilide

CAS RN

1147-98-4, 7677-99-8
Record name 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arylid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',5-Dichlorosalicylanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1147-98-4
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Record name 4',5-DICHLOROSALICYLANILIDE
Source FDA Global Substance Registration System (GSRS)
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